tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate
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Overview
Description
tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an alcohol or amine to form the carbamate .
Industrial Production Methods
In industrial settings, the production of tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate can be scaled up using similar reaction conditions. The use of catalytic amounts of zinc triflate and tetrabutylammonium bromide can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products Formed
The major products formed from these reactions include various substituted carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to nucleophilic attack. The compound can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the spiro[3.3]heptan-1-yl group.
®-3-(Boc-amino)piperidine: Contains a piperidine ring instead of the spiro[3.3]heptan-1-yl group.
Uniqueness
tert-Butyl®-(6-oxospiro[3.3]heptan-1-yl)carbamate is unique due to its spiro[3.3]heptan-1-yl group, which provides additional steric hindrance and stability compared to other carbamates. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl N-[(7R)-2-oxospiro[3.3]heptan-7-yl]carbamate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-4-5-12(9)6-8(14)7-12/h9H,4-7H2,1-3H3,(H,13,15)/t9-/m1/s1 |
InChI Key |
SICOGNDJJMZZND-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC12CC(=O)C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(=O)C2 |
Origin of Product |
United States |
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